

N-Acetyl-L-tryptophan ethyl ester CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Acetyl-*L*-tryptophan ethyl ester

Cat. No.: B556380

[Get Quote](#)

An In-depth Technical Guide to N-Acetyl-L-tryptophan ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Acetyl-L-tryptophan ethyl ester**, a key intermediate in pharmaceutical research and development. It covers its chemical properties, synthesis, analytical methods, and its role in biological pathways, with a focus on data relevant to researchers in the field.

Core Compound Data

N-Acetyl-L-tryptophan ethyl ester is a derivative of the essential amino acid L-tryptophan, modified by N-acetylation and ethyl esterification. These modifications enhance its solubility and bioavailability compared to the parent amino acid, making it a valuable compound for various research applications.^{[1][2]}

Physicochemical Properties

The following table summarizes the key quantitative data for **N-Acetyl-L-tryptophan ethyl ester**.

Property	Value	References
CAS Number	2382-80-1	[2] [3] [4] [5] [6]
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₃	[2] [4] [5]
Molecular Weight	274.32 g/mol	[3] [4] [6]
IUPAC Name	ethyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate	[5]
Synonyms	Ac-L-Trp-OEt, Ac-Trp-OEt, Ethyl N-acetyl-L-tryptophanate	[2] [4]
Appearance	White to off-white or light yellow powder/crystal	[2]
Melting Point	106-114 °C	[2] [3] [6]
Purity	≥98% (HPLC)	[2]
Optical Rotation	[α]D +7 ± 1° (c=1 in MeOH) or +45° (c=0.5 in chloroform)	[2] [3] [6]
Storage Conditions	0-8°C, under inert gas, protected from light and air	[2] [3] [6]
SMILES String	CCOC(=O)--INVALID-LINK-- NC(C)=O	[3] [6]
InChI Key	KQGQONPKSKUHHT- AWEZNQCLSA-N	[3] [6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines protocols for the synthesis and analysis of **N-Acetyl-L-tryptophan ethyl ester**.

Synthesis Protocol: Schmidt Reaction

A common method for the synthesis of N-acetyltryptophan ethyl ester involves the Schmidt reaction. This reaction utilizes hydrazoic acid to convert a ketone into an amide. The following protocol is based on established chemical principles for this transformation.

Materials:

- Ethyl α -aceto- β -3-indolylpropionate
- Hydrazoic acid (typically generated *in situ* from sodium azide and a strong acid)
- Concentrated sulfuric acid
- Chloroform
- Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Ice

Procedure:

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a mixture of concentrated sulfuric acid and chloroform. Cool the mixture to -5°C to 0°C using an ice-salt bath.
- Preparation of Reactant Solution: Dissolve ethyl α -aceto- β -3-indolylpropionate in chloroform.
- Addition of Hydrazoic Acid: Prepare a solution of hydrazoic acid in chloroform. Caution: Hydrazoic acid is highly toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
- Reaction: Slowly and simultaneously add the solutions of ethyl α -aceto- β -3-indolylpropionate and hydrazoic acid to the vigorously stirred sulfuric acid/chloroform mixture, maintaining the temperature between -5°C and 0°C.
- Quenching: After the addition is complete, continue stirring at the same temperature for 30 minutes. Carefully pour the reaction mixture onto crushed ice.

- Extraction and Purification: Separate the chloroform layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with water. Dry the chloroform solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., 50% aqueous alcohol) to obtain pure **N-Acetyl-L-tryptophan ethyl ester**.

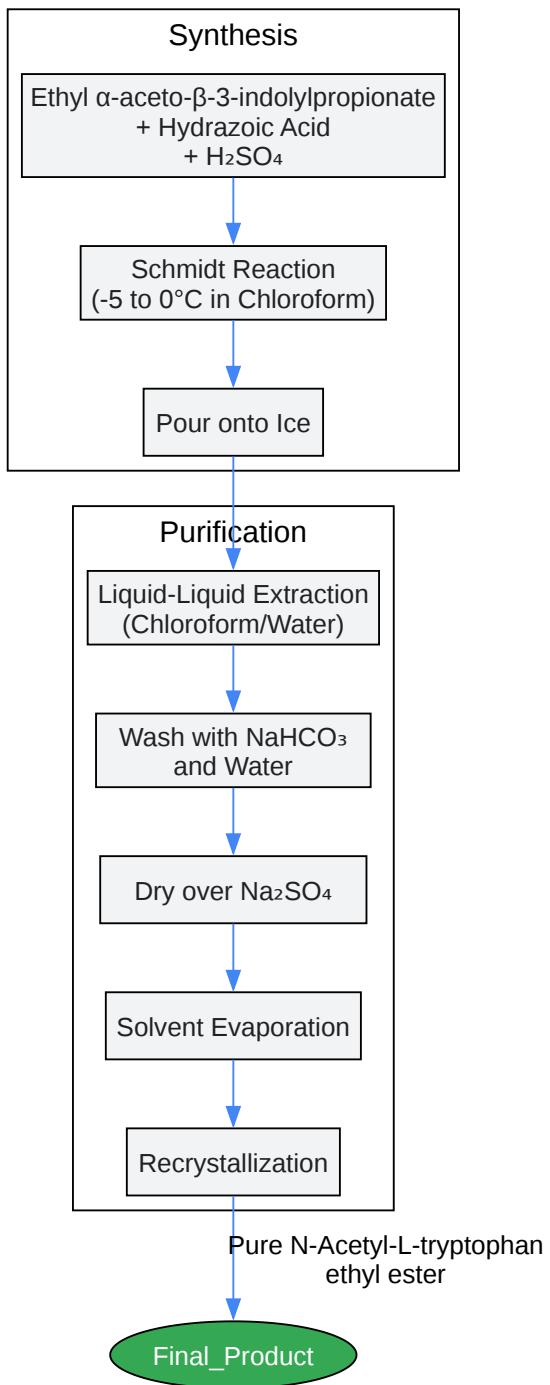
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for assessing the purity of **N-Acetyl-L-tryptophan ethyl ester**.

Instrumentation and Materials:

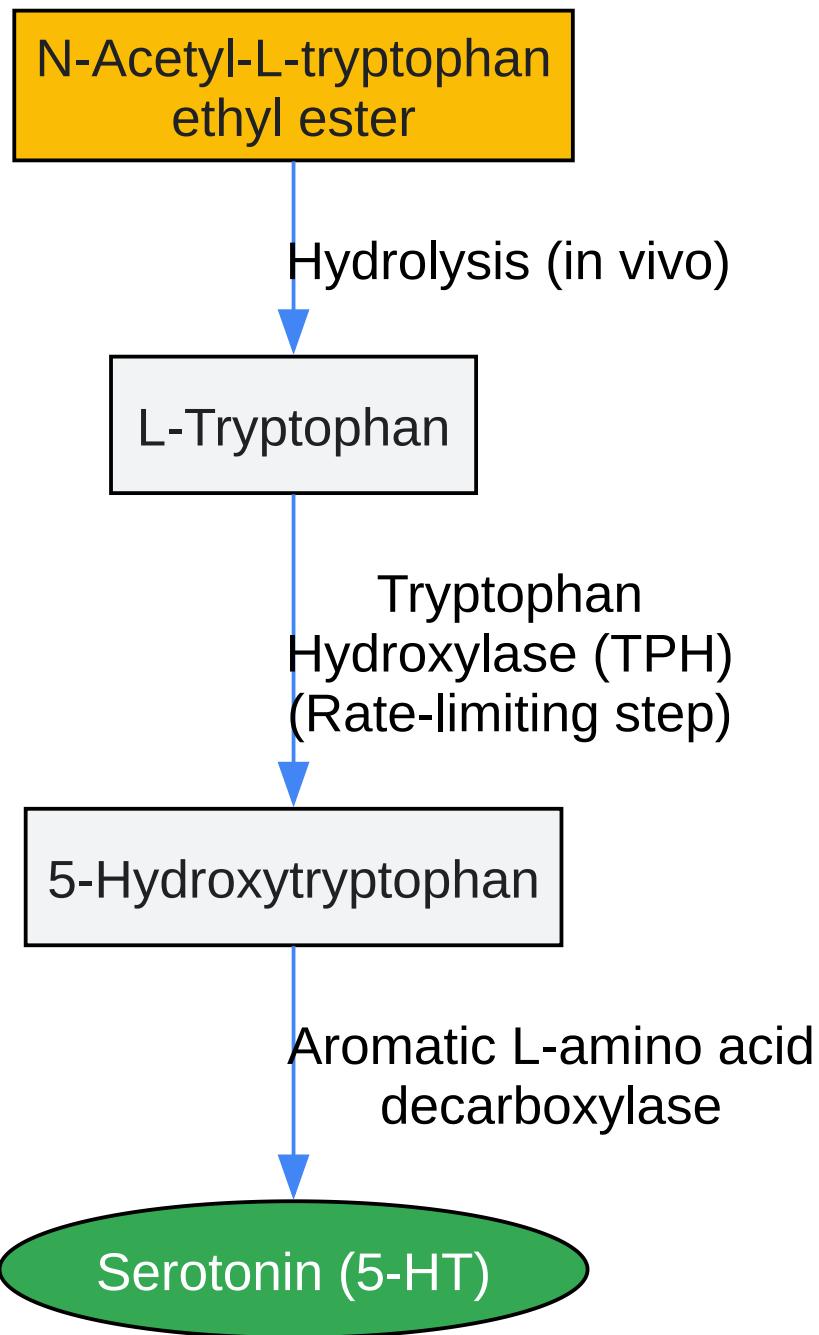
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer
- **N-Acetyl-L-tryptophan ethyl ester** standard and sample

Procedure:


- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer solution (e.g., pH 2.3). The exact ratio should be optimized for best separation, but a gradient elution is often effective.
- Standard Solution Preparation: Accurately weigh a known amount of **N-Acetyl-L-tryptophan ethyl ester** standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions for a calibration curve.

- Sample Preparation: Dissolve the **N-Acetyl-L-tryptophan ethyl ester** sample in the mobile phase to a known concentration.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column
 - Flow Rate: 0.7-1.0 mL/min
 - Detection Wavelength: 220 nm or 280 nm
 - Injection Volume: 10-20 μ L
 - Column Temperature: Ambient or controlled (e.g., 25°C)
- Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and analyze the resulting chromatogram to determine the purity and concentration of **N-Acetyl-L-tryptophan ethyl ester**.

Visualizations: Workflows and Pathways


Diagrams are provided to visualize key processes involving **N-Acetyl-L-tryptophan ethyl ester**.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis and purification of **N-Acetyl-L-tryptophan ethyl ester**.

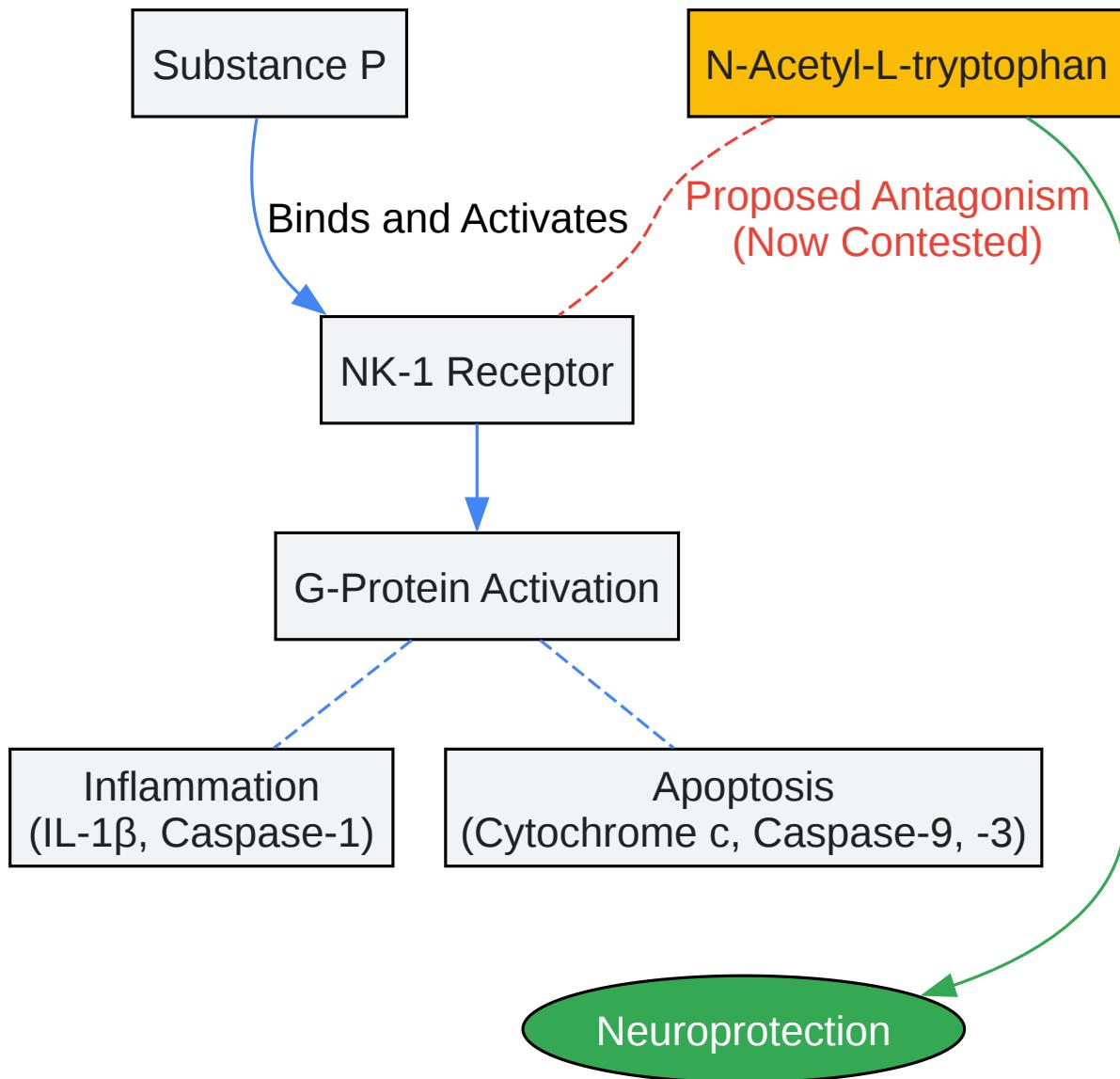
Serotonin Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: The metabolic pathway from **N-Acetyl-L-tryptophan ethyl ester** to serotonin.

Biological Significance and Applications

N-Acetyl-L-tryptophan ethyl ester serves as a more bioavailable precursor to L-tryptophan, the essential amino acid required for the synthesis of the neurotransmitter serotonin.[1] The serotonergic system is integral to the regulation of mood, sleep, and cognition.[7] Consequently, this compound is of significant interest in the development of therapeutics for conditions such as depression, anxiety, and insomnia.[1]


Role in Serotonin Synthesis

Once administered, **N-Acetyl-L-tryptophan ethyl ester** is hydrolyzed by esterases in the body to yield N-Acetyl-L-tryptophan, and subsequently L-tryptophan. L-tryptophan crosses the blood-brain barrier and is converted to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase, which is the rate-limiting step in serotonin synthesis.[8][9] 5-HTP is then decarboxylated to form serotonin.[7][9] By providing a readily available source of tryptophan, the ethyl ester derivative can effectively elevate brain tryptophan levels and, consequently, serotonin synthesis.

The Neurokinin-1 Receptor Controversy

Some literature has suggested that the related compound, N-Acetyl-L-tryptophan (L-NAT), acts as a neuroprotective agent by antagonizing the neurokinin-1 receptor (NK-1R), thereby inhibiting the effects of Substance P and downstream inflammatory pathways involving IL-1 β and caspases.[10] However, more recent studies have challenged this mechanism, presenting evidence that L-NAT does not significantly bind to the NK-1R at physiological concentrations.[11] This finding suggests that the observed neuroprotective effects of L-NAT may occur through alternative, yet-to-be-elucidated pathways. Researchers should be aware of this ongoing discussion when investigating the pharmacological effects of N-acetylated tryptophan derivatives.

Proposed (Contested) NK-1R Signaling Pathway

[Click to download full resolution via product page](#)

Caption: The contested pathway of N-Acetyl-L-tryptophan's interaction with the NK-1R.

Conclusion

N-Acetyl-L-tryptophan ethyl ester is a compound with significant potential in neuroscience research and pharmaceutical development. Its enhanced physicochemical properties make it a superior alternative to L-tryptophan for studying the serotonergic system. While its precise mechanisms of action, particularly regarding neuroprotection, are still under investigation, its role as a serotonin precursor is well-established. This guide provides foundational data and protocols to support further research into this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinfo.com [nbinfo.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-Acetyl-L-tryptophan(1218-34-4) 1H NMR [m.chemicalbook.com]
- 5. N-Acetyl-L-tryptophan ethyl ester | C15H18N2O3 | CID 2724382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Acetyl- L -tryptophan ethyl ester 99 2382-80-1 [sigmaaldrich.com]
- 7. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin Synthesis & Metabolism [sigmaaldrich.com]
- 9. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 10. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Acetyl-L-tryptophan ethyl ester CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b556380#n-acetyl-l-tryptophan-ethyl-ester-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com